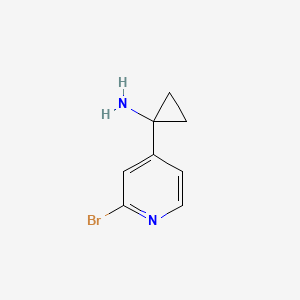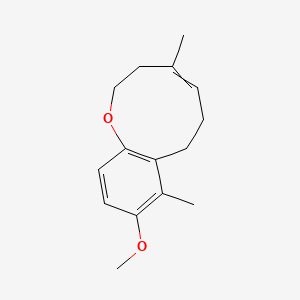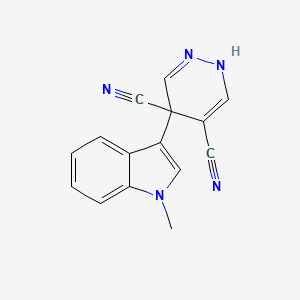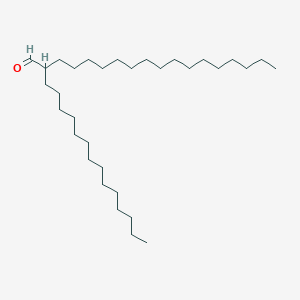
2-Tetradecyloctadecanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tetradecyloctadecanal is a long-chain aldehyde with the molecular formula C32H64O It is a compound of interest in various fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetradecyloctadecanal can be achieved through several methods. One common approach involves the oxidation of the corresponding alcohol, 2-tetradecyl-1-octadecanol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions to prevent over-oxidation to the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of fatty acids followed by selective oxidation. This method ensures high yield and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Tetradecyloctadecanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: 2-Tetradecyloctadecanoic acid
Reduction: 2-Tetradecyl-1-octadecanol
Substitution: Various alcohols, ethers, and other derivatives
Aplicaciones Científicas De Investigación
2-Tetradecyloctadecanal has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function due to its long hydrocarbon chain.
Medicine: Investigated for potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Tetradecyloctadecanal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is harnessed in various applications, including as a cross-linking agent in polymer chemistry and as a probe in biochemical studies.
Comparación Con Compuestos Similares
2-Tetradecyloctadecanal can be compared with other long-chain aldehydes and alcohols, such as:
2-Tetradecyl-1-octadecanol: The corresponding alcohol, which is less reactive but can be converted to the aldehyde.
2-Tetradecyloctadecanoic acid: The oxidized form of the aldehyde, which has different chemical properties and applications.
Hexadecanal: A shorter-chain aldehyde with similar reactivity but different physical properties.
The uniqueness of this compound lies in its specific chain length and functional group, which confer distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Número CAS |
922163-83-5 |
|---|---|
Fórmula molecular |
C32H64O |
Peso molecular |
464.8 g/mol |
Nombre IUPAC |
2-tetradecyloctadecanal |
InChI |
InChI=1S/C32H64O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32(31-33)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3 |
Clave InChI |
HPPMVYMRKLIGSE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


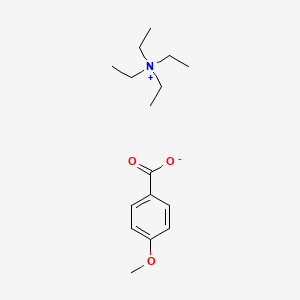
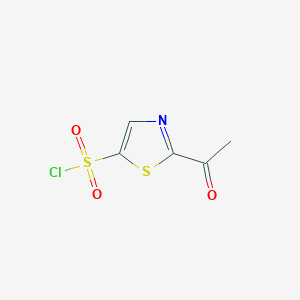
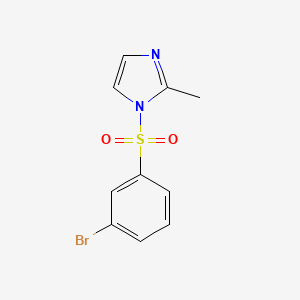
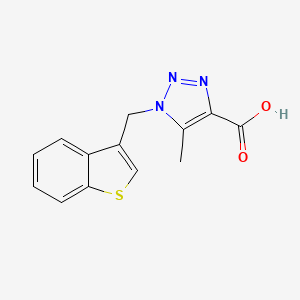
![N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide](/img/structure/B12632126.png)
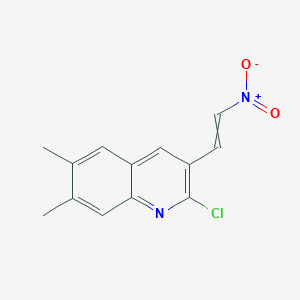
![N-(3-chloro-4-fluorophenyl)-1-[N-(phenylcarbonyl)glycyl]piperidine-3-carboxamide](/img/structure/B12632135.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene)](/img/structure/B12632151.png)
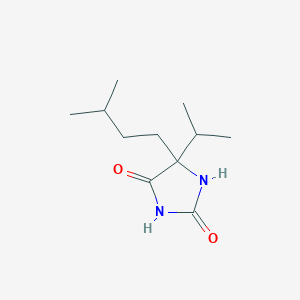
![N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12632159.png)
